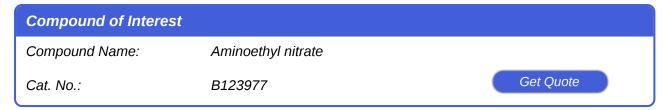


Spectroscopic Characterization of 2-Aminoethyl Nitrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminoethyl nitrate (CAS No. 646-02-6), a nitrate ester with vasodilatory properties. Due to the limited availability of publicly accessible raw experimental data, this document presents predicted spectroscopic information based on the known chemical structure of 2-aminoethyl nitrate, supplemented with established principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for obtaining such data are also provided to guide researchers in their analytical endeavors.

Chemical Structure and Properties

2-Aminoethyl nitrate ($C_2H_6N_2O_3$, Molar Mass: 106.08 g/mol) is the nitrate ester of ethanolamine. Its structure contains a primary amino group and a nitrate ester group, which dictate its characteristic spectroscopic features.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-**aminoethyl nitrate**. These predictions are based on established empirical rules and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2-Aminoethyl Nitrate



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 3.1 - 3.3	Triplet	2H	H ₂ N-CH ₂ -
~ 4.5 - 4.7	Triplet	2H	-CH ₂ -ONO ₂

Predicted in a common deuterated solvent like CDCl₃ or D₂O. The amino protons (-NH₂) may appear as a broad singlet or may exchange with D₂O, rendering them invisible.

Table 2: Predicted ¹³C NMR Data for 2-Aminoethyl Nitrate

Chemical Shift (δ, ppm)	Assignment
~ 40 - 45	H ₂ N-CH ₂ -
~ 70 - 75	-CH ₂ -ONO ₂

Predicted chemical shifts are relative to a standard reference (e.g., TMS).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Aminoethyl Nitrate

Wavenumber (cm⁻¹)	Intensity	Functional Group Vibration
3400 - 3250	Medium, Broad	N-H stretch (primary amine)
2960 - 2850	Medium	C-H stretch (aliphatic)
1650 - 1580	Medium	N-H bend (primary amine)
1650 - 1600	Strong	O-NO ₂ asymmetric stretch
1285 - 1250	Strong	O-NO ₂ symmetric stretch
870 - 830	Strong	N-O stretch



Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in Mass Spectrum of 2-**Aminoethyl Nitrate** (Electron Ionization)

m/z	Proposed Fragment Ion	
106	[M]+ (Molecular Ion)	
76	[M - NO]+	
62	[NO₃] ⁻ or rearrangements	
46	[NO ₂] ⁺	
44	[H ₂ N-CH ₂ -CH ₂] ⁺	
30	[CH ₂ =NH ₂]+	

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like 2-aminoethyl nitrate. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of purified 2-aminoethyl nitrate.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.
- Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm
 NMR tube.
- Cap the NMR tube securely.



¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Sequence: Standard single-pulse sequence.
- Solvent: As used in sample preparation.
- Temperature: 298 K.
- Number of Scans: 16-64 scans, depending on concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-12 ppm.
- Reference: Tetramethylsilane (TMS) at 0 ppm or residual solvent peak.

¹³C NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Solvent: As used in sample preparation.
- Temperature: 298 K.
- Number of Scans: 1024 or more, as ¹³C has low natural abundance.
- Relaxation Delay: 2 seconds.
- Spectral Width: 0-220 ppm.
- Reference: TMS at 0 ppm or solvent peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):



- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- · Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the neat 2-aminoethyl nitrate sample (liquid or solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
- Scan Range: 4000 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans co-added for both the background and the sample spectra.
- Data Presentation: Transmittance or Absorbance.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

- Prepare a dilute solution of 2-aminoethyl nitrate (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

Data Acquisition (Electron Ionization - El for GC-MS):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.



- Mass Range: m/z 10 200.
- Scan Speed: 1 scan/second.
- Source Temperature: 200-250 °C.

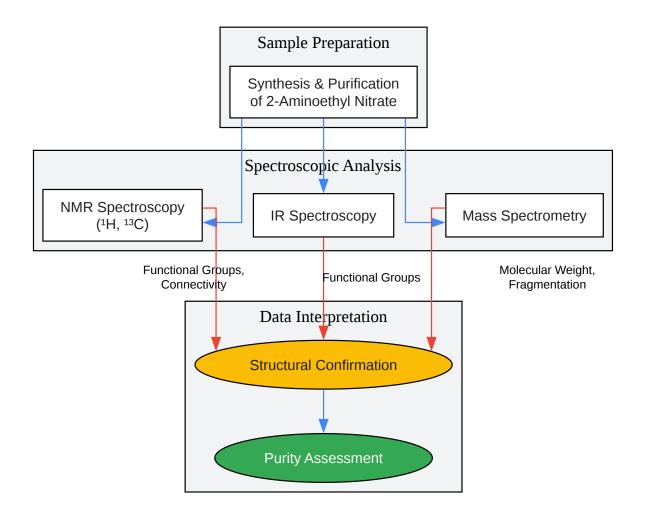
Data Acquisition (Electrospray Ionization - ESI for LC-MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3-4 kV.
- Nebulizer Gas (N2): Flow rate appropriate for the instrument.
- Drying Gas (N2): Flow rate and temperature optimized for solvent removal.
- Mass Range: m/z 50 300.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a small molecule like 2-aminoethyl nitrate.





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Caption: A logical workflow for the spectroscopic analysis of 2-aminoethyl nitrate.

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